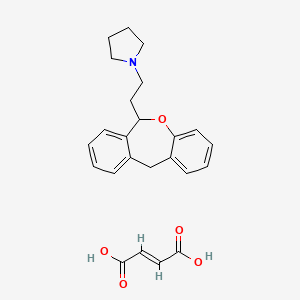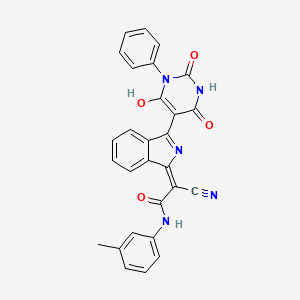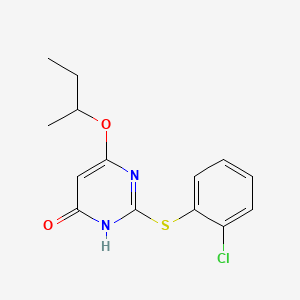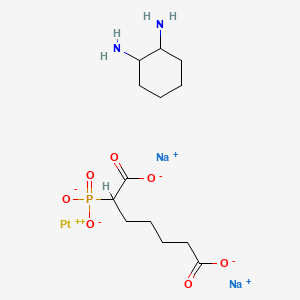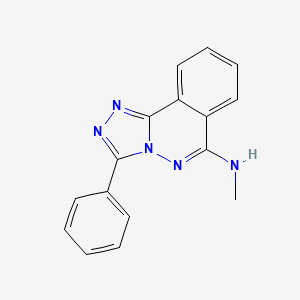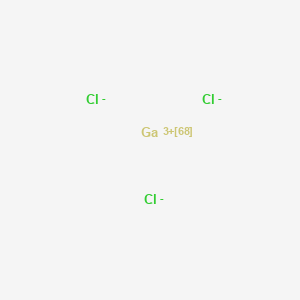
Gallium-68 trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium-68 trichloride is a compound of gallium, a metal in group 13 of the periodic table, and chlorine. It is commonly used in the field of nuclear medicine, particularly in positron emission tomography (PET) imaging. Gallium-68 is a positron-emitting radionuclide that has a half-life of approximately 68 minutes, making it suitable for diagnostic imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium-68 trichloride can be synthesized using a cyclotron via the 68Zn(p,n)68Ga reaction. This involves irradiating a liquid target containing zinc-68 with protons, which results in the formation of gallium-68. The gallium-68 is then chemically processed to form this compound .
Industrial Production Methods
The production of this compound for clinical use typically involves the use of a 68Ge/68Ga generator. This generator contains germanium-68, which decays to produce gallium-68. The gallium-68 is then eluted from the generator and processed to form this compound .
Chemical Reactions Analysis
Types of Reactions
Gallium-68 trichloride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gallium-68 oxide.
Reduction: It can be reduced to elemental gallium.
Substitution: This compound can undergo substitution reactions to form organogallium compounds.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Gallium-68 oxide.
Reduction: Elemental gallium.
Substitution: Organogallium compounds.
Scientific Research Applications
Gallium-68 trichloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a precursor for the synthesis of various organogallium compounds.
Biology: Employed in the study of biological processes involving gallium.
Medicine: Widely used in PET imaging for the diagnosis of various diseases, including cancer and infections
Industry: Utilized in the production of semiconductors and other electronic devices.
Mechanism of Action
Gallium-68 trichloride exerts its effects primarily through its radioactive decay, which emits positrons. These positrons interact with electrons in the body, producing gamma rays that can be detected by PET scanners. This allows for the imaging of various biological processes and the diagnosis of diseases .
Comparison with Similar Compounds
Similar Compounds
Gallium-67 chloride: Another gallium compound used in nuclear medicine, but with a longer half-life and different imaging applications.
Indium-111 chloride: A similar radionuclide used in diagnostic imaging, but with different decay properties and applications.
Uniqueness
Gallium-68 trichloride is unique due to its short half-life and positron emission, making it particularly suitable for PET imaging. Its rapid decay allows for quick imaging procedures, reducing the radiation exposure to patients .
Properties
CAS No. |
111872-97-0 |
|---|---|
Molecular Formula |
Cl3Ga |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
gallium-68(3+);trichloride |
InChI |
InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3/i;;;1-2 |
InChI Key |
UPWPDUACHOATKO-BITMAZLMSA-K |
Isomeric SMILES |
[Cl-].[Cl-].[Cl-].[68Ga+3] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



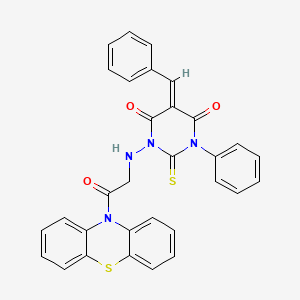


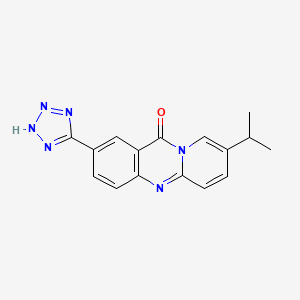
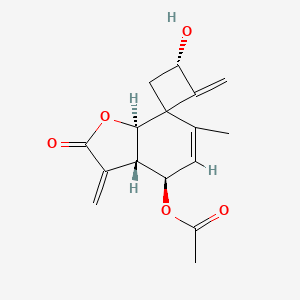
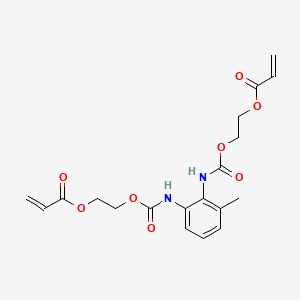
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
